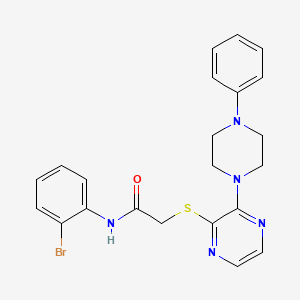
N-(2-bromophenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromophenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H22BrN5OS and its molecular weight is 484.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-bromophenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide (CAS Number: 1029733-56-9) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H22BrN5OS, with a molecular weight of 484.4 g/mol. The compound features a complex structure that includes a bromophenyl group, a piperazine moiety, and a pyrazine derivative linked through a thioacetamide functional group.
Synthesis
The synthesis of this compound typically involves the reaction of 2-bromobenzoyl chloride with 4-phenylpiperazine and pyrazine derivatives in the presence of appropriate bases. The thioacetamide linkage is formed through nucleophilic substitution reactions, which are crucial for the compound's biological activity.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structural motifs have demonstrated potent antiproliferative activities against glioblastoma and breast adenocarcinoma cells at low concentrations (nanomolar range) .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (nM) | Reference |
|---|---|---|---|
| Compound A | Glioblastoma | 20 | |
| Compound B | Breast Cancer | 15 | |
| N-(2-bromophenyl)-... | TBD | TBD | TBD |
Anticonvulsant Activity
In addition to antitumor properties, related compounds have been evaluated for their anticonvulsant activities in animal models. These studies suggest that modifications in the piperazine and pyrazine structures can enhance the anticonvulsant efficacy of these derivatives .
Case Study: Anticonvulsant Evaluation
A study involving the synthesis of N-(phenyl)-2-(4-phenylpiperazin-1-yl)acetamide derivatives found that certain modifications led to increased potency in preventing seizures in rodent models. The mechanism was attributed to enhanced GABAergic activity, which is critical for seizure control .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Receptor Modulation : The piperazine moiety can act as a ligand for serotonin receptors, potentially influencing mood and anxiety pathways.
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes involved in cancer cell proliferation, such as topoisomerases and kinases.
- Apoptosis Induction : Morphological changes consistent with apoptosis were observed in treated cancer cells, indicating that the compound may trigger programmed cell death pathways .
属性
IUPAC Name |
N-(2-bromophenyl)-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN5OS/c23-18-8-4-5-9-19(18)26-20(29)16-30-22-21(24-10-11-25-22)28-14-12-27(13-15-28)17-6-2-1-3-7-17/h1-11H,12-16H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTNSJCGNMFYTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=CN=C3SCC(=O)NC4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














